molecular formula C16H24N2O4S B513093 1-[4-(2-Ethoxy-4,5-dimethylbenzenesulfonyl)piperazin-1-yl]ethan-1-one CAS No. 942702-48-9

1-[4-(2-Ethoxy-4,5-dimethylbenzenesulfonyl)piperazin-1-yl]ethan-1-one

Cat. No.: B513093
CAS No.: 942702-48-9
M. Wt: 340.4g/mol
InChI Key: HPLLZBALIPPYQC-UHFFFAOYSA-N
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Description

1-[4-(2-Ethoxy-4,5-dimethylbenzenesulfonyl)piperazin-1-yl]ethan-1-one is a useful research compound. Its molecular formula is C16H24N2O4S and its molecular weight is 340.4g/mol. The purity is usually 95%.
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Scientific Research Applications

Anti-mycobacterial Activity

Piperazine and its analogues have been identified as key building blocks in the development of anti-mycobacterial agents, particularly against Mycobacterium tuberculosis, including strains resistant to conventional drugs. Girase et al. (2020) highlighted the structural role of piperazine in enhancing the activity of compounds against both multidrug-resistant (MDR) and extremely drug-resistant (XDR) tuberculosis strains, emphasizing its importance in addressing global health challenges posed by tuberculosis (Girase et al., 2020).

Therapeutic Uses and Patent Review

The therapeutic potential of piperazine derivatives spans a wide range of applications, including antipsychotic, antihistamine, antianginal, antidepressant, anticancer, antiviral, cardio-protectors, anti-inflammatory, and imaging agents. A patent review by Rathi et al. (2016) describes the versatility of piperazine in drug discovery and its impact on enhancing the pharmacokinetic and pharmacodynamic properties of new drugs (Rathi et al., 2016).

DNA Interaction and Radioprotection

The interaction of piperazine derivatives with DNA, as well as their use in radioprotection and as topoisomerase inhibitors, underscores their potential in cancer therapy and protection against radiation-induced damage. Issar and Kakkar (2013) reviewed the role of piperazine-based compounds in binding to DNA's minor groove, highlighting their specificity for AT-rich sequences and their utility in both medicinal chemistry and biophysical research (Issar & Kakkar, 2013).

Drug Metabolism and Reactive Intermediates

The metabolism of drugs containing piperazine structures has been studied to understand the formation of reactive intermediates, which could contribute to side effects or enhanced therapeutic efficacy. Attwa et al. (2018) investigated saracatinib (AZD-0530), highlighting the formation of reactive iminium and ortho-quinone intermediates during its metabolism, which may explain some of the drug's observed side effects (Attwa et al., 2018).

Environmental Safety and Surfactant Applications

The environmental safety and surfactant applications of piperazine derivatives, along with their fate and toxicity in aquatic environments, have been comprehensively reviewed, demonstrating their widespread use and the importance of assessing their environmental impact (Cowan-Ellsberry et al., 2014).

Properties

IUPAC Name

1-[4-(2-ethoxy-4,5-dimethylphenyl)sulfonylpiperazin-1-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O4S/c1-5-22-15-10-12(2)13(3)11-16(15)23(20,21)18-8-6-17(7-9-18)14(4)19/h10-11H,5-9H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPLLZBALIPPYQC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C(=C1)C)C)S(=O)(=O)N2CCN(CC2)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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